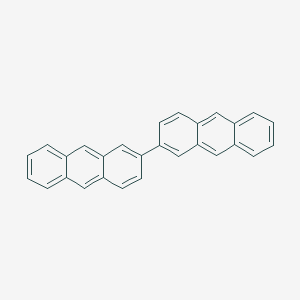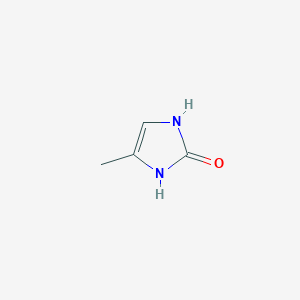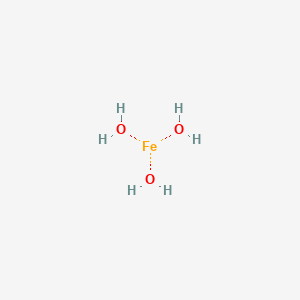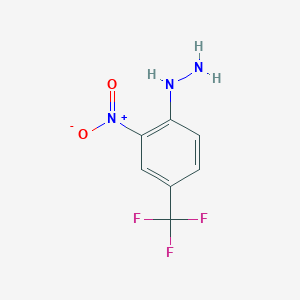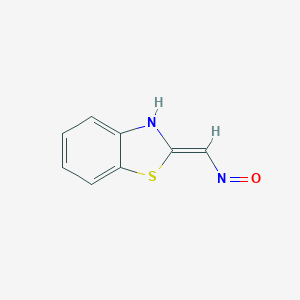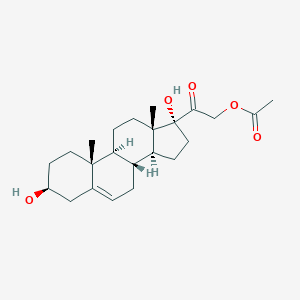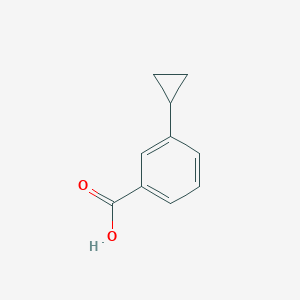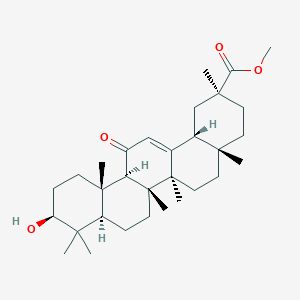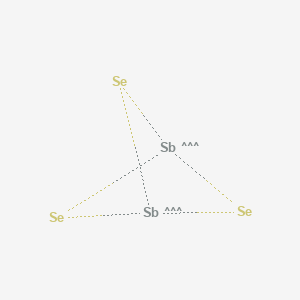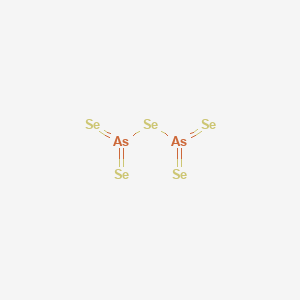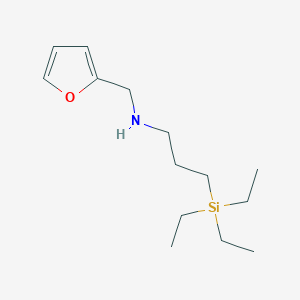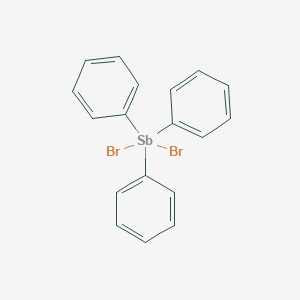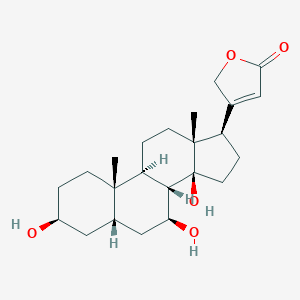
1,3-Propanedione, 1,3-bis(4-fluorophenyl)-
描述
Synthesis Analysis
The synthesis of derivatives of 1,3-bis-(2-hydroxyphenyl)-1,3-propanedione involves the substitution of a hydrogen atom by other radicals, leading to the formation of various complexes and flavones. This process facilitates the creation of complexes with metals like Fe3+ and Cr3+, which further react to yield different derivatives (Teixidor et al., 1987). The study of these derivatives provides insights into the potential synthesis pathways and modifications for 1,3-Propanedione, 1,3-bis(4-fluorophenyl)-.
科学研究应用
Environmental and Health Impacts of Related Chemicals
Occupational Exposure to Bisphenol A (BPA) : Research on BPA, a chemical related in structure to 1,3-Propanedione derivatives, has shown significant occupational exposure risks. Workers exposed to BPA have higher detected levels than those environmentally exposed, leading to risks such as male sexual dysfunction and endocrine disruption. This raises concerns over the production and exposure of similar chemicals in the workplace and their potential health impacts (Ribeiro, Ladeira, & Viegas, 2017).
Downstream Processing of Biologically Produced Diols : The study on the downstream processing of 1,3-propanediol, closely related to 1,3-Propanedione derivatives, highlights the significant industrial interest in these compounds. These diols, due to their wide range of applications and biologically friendly production routes, underscore the importance of efficient and cost-effective recovery methods. Enhancements in separation technologies such as aqueous two-phase extraction and pervaporation are discussed as critical for future developments (Xiu & Zeng, 2008).
Catalysts for Glycerol Hydrogenolysis to 1,3-Propanediol : The catalytic conversion of glycerol to 1,3-propanediol is another area highlighting the industrial relevance of propanediol compounds. This research reviews chemical routes for 1,3-propanediol production, emphasizing the role of catalysts in achieving high yield and purity. The study provides insights into optimizing operating costs and improving process efficiency, relevant for the production of chemicals like 1,3-Propanedione, 1,3-bis(4-fluorophenyl)- (da Silva Ruy et al., 2020).
Chemical Synthesis and Applications
Synthesis of 2-Fluoro-4-bromobiphenyl : A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound structurally similar to 1,3-Propanedione derivatives, underscores the importance of developing efficient synthesis routes for complex organic molecules. This research could provide a basis for the synthesis of related compounds, highlighting the need for cost-effective and scalable production methods (Qiu et al., 2009).
Glycerol Transformations to Value-Added C3 Chemicals : Transforming glycerol into valuable C3 chemicals such as 1,3-propanediol showcases the potential of using by-products for high-value chemical production. This review emphasizes sustainable and atomically economic features of such transformations, relevant for the development and application of 1,3-Propanedione derivatives in various industries (Wang, Xiao, & Xiao, 2019).
安全和危害
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
属性
IUPAC Name |
1,3-bis(4-fluorophenyl)propane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O2/c16-12-5-1-10(2-6-12)14(18)9-15(19)11-3-7-13(17)8-4-11/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDLTXGEZNHAOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061731 | |
| Record name | 1,3-Propanedione, 1,3-bis(4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Propanedione, 1,3-bis(4-fluorophenyl)- | |
CAS RN |
1493-51-2 | |
| Record name | 1,3-Bis(4-fluorophenyl)-1,3-propanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1493-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanedione, 1,3-bis(4-fluorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001493512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanedione, 1,3-bis(4-fluorophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Propanedione, 1,3-bis(4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(4-fluorophenyl)propane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


